An In-depth Technical Guide to the Chemical Structure of Isoxanthopterin
An In-depth Technical Guide to the Chemical Structure of Isoxanthopterin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and analysis of isoxanthopterin, a key intermediate in the pteridine (B1203161) pathway. This document details its structural characteristics, summarizes key quantitative data, outlines detailed experimental protocols for its synthesis and characterization, and illustrates its biosynthetic pathway.
Chemical Identity and Structure
Isoxanthopterin is a heterocyclic compound belonging to the pteridine family, which is characterized by a fused pyrimidine (B1678525) and pyrazine (B50134) ring system.[1] Its formal chemical name is 2-amino-3,8-dihydropteridine-4,7-dione .[2] The core structure is fundamental to its biological role as a metabolic intermediate and its function as a guanine (B1146940) analog.[3][4]
The structure of isoxanthopterin consists of a bicyclic pteridine core with an amino group at position 2 and keto (oxo) groups at positions 4 and 7. This substitution pattern is critical for its chemical properties, including its ability to form specific hydrogen bonding patterns, which leads to the formation of crystalline structures with high refractive indices.[5]
Molecular Structure:
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2D Structure:
Image Source: PubChem CID 135398700[2]
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3D Conformer:
Image Source: PubChem CID 135398700[2]
Physicochemical and Crystallographic Data
Isoxanthopterin's properties are summarized below. It is typically a crystalline solid and has been observed to exist in different polymorphic forms, with distinct crystal structures for biogenic and synthetically derived samples.[5][6]
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₅N₅O₂ | [1][2][7] |
| Molecular Weight | 179.14 g/mol | [1][2] |
| IUPAC Name | 2-amino-3,8-dihydropteridine-4,7-dione | [2] |
| CAS Number | 529-69-1 | [1][2][7] |
| Physical Appearance | Off-white to brown powder; Crystalline solid | [4][8] |
| Purity (Commercial) | ≥90% to ≥98.5% | [8][9] |
| Solubility | 0.005 mg/mL in water; Soluble in DMSO | [2][10] |
| SMILES | C1=NC2=C(NC1=O)N=C(NC2=O)N | [1][2] |
| InChI Key | GLKCOBIIZKYKFN-UHFFFAOYSA-N | [2] |
Experimental Protocols
Detailed and reproducible experimental methods are critical for the study of isoxanthopterin. The following sections provide protocols for its chemical synthesis and structural characterization.
Chemical Synthesis
The synthesis of the isoxanthopterin core can be achieved through the condensation of a substituted pyrimidine with a suitable dicarbonyl compound. The following protocol is adapted from a method used for the synthesis of asperopterin-B, an isoxanthopterin derivative.[9][10]
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Condensation: 2,5-diamino-6-methylamino-3H-pyrimidin-4-one is condensed with ethyl glyoxalate. This reaction forms a Schiff base (imine) intermediate.
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Cyclization: The resulting imine is cyclized under basic conditions to form the pteridine ring system. This step yields an 8-methyl-7-xanthopterin derivative.
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Functionalization (If Required): For derivatives like asperopterin-B, a hydroxymethyl group is introduced at position 6 via a reaction with methanol (B129727) and ammonium (B1175870) peroxydisulfate (B1198043) in a phosphate (B84403) buffer.[9]
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Purification: The final product is purified using standard techniques such as recrystallization or column chromatography to yield the desired isoxanthopterin derivative.
NMR Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for confirming the chemical structure of pteridine derivatives in solution.[11]
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Sample Preparation: Dissolve 5-10 mg of the purified isoxanthopterin sample in 0.5-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), which is effective for many pteridines.[11]
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¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum to identify the chemical shifts and coupling constants of the hydrogen atoms, providing information on the substitution pattern.
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¹³C NMR Acquisition: Acquire a proton-decoupled carbon-13 NMR spectrum to determine the chemical shifts of all carbon atoms in the molecule, revealing the carbon backbone.[12]
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2D NMR Acquisition:
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COSY (Correlation Spectroscopy): Perform a COSY experiment to establish ¹H-¹H spin-spin coupling correlations, which helps in assigning adjacent protons.[11]
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HMBC (Heteronuclear Multiple Bond Correlation): Perform an HMBC experiment to identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for definitively assigning quaternary carbons and confirming the overall connectivity of the fused ring system.[11][13]
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Data Analysis: Process the acquired spectra using appropriate NMR software. Compare the observed chemical shifts and correlations with published data for isoxanthopterin and related pteridine compounds to confirm the structure.[12]
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. The following protocol is based on modern techniques used for the analysis of isoxanthopterin polymorphs.[6][14]
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Crystal Growth: Grow single crystals of isoxanthopterin suitable for diffraction. Synthetic isoxanthopterin crystals can be formed by slow evaporation from a polar solvent like dimethyl sulfoxide (B87167) (DMSO).[5]
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Data Collection (PXRD): For powdered samples or when single crystals are difficult to obtain, collect high-resolution powder X-ray diffraction (PXRD) data.
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Structure Solution:
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Direct-Space Method: Employ a direct-space genetic algorithm to determine the crystal structure directly from the PXRD data. This computational method explores possible molecular packing arrangements to find the one that best fits the experimental diffraction pattern.[14]
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First-Principles Calculation: Alternatively, generate and optimize a theoretical crystal structure using first-principles calculations (e.g., Density Functional Theory). Compare the simulated diffraction pattern from this theoretical structure with the experimental data.[6]
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Rietveld Refinement: Perform a full-profile Rietveld refinement on the PXRD data to refine the determined crystal structure, including atomic positions, lattice parameters, and other structural details, to achieve the best possible fit to the experimental data.[14]
Biological Role and Metabolic Pathway
Isoxanthopterin is a naturally occurring intermediate in the pteridine metabolic pathway, which is essential for pigmentation in many organisms, particularly insects.[3][4] It is also involved in cellular division and can act as a guanine analog, allowing it to interfere with RNA and DNA synthesis.[3][4]
The primary biosynthetic route to isoxanthopterin involves the enzymatic modification of pterin (B48896) precursors. The key steps are outlined below and illustrated in the following diagram.
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Oxidation of 7,8-Dihydropterin (B103510): The pathway begins with the oxidation of 7,8-dihydropterin to pterin. This reaction is catalyzed by the enzyme dihydropterin oxidase .[2]
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Hydroxylation of Pterin: Pterin is subsequently hydroxylated at the 7-position to yield isoxanthopterin. This critical step is catalyzed by xanthine (B1682287) dehydrogenase (also known as xanthine oxidase).[2][7]
This pathway is particularly active in insects, where isoxanthopterin and other pteridines contribute to eye and body coloration.[2] For instance, it is one of the key pigments found in the eyes of Drosophila melanogaster.[7]
Experimental and Analytical Workflow
The logical flow for producing and verifying the structure of isoxanthopterin is crucial for research and development. It integrates chemical synthesis with advanced analytical techniques to ensure the identity and purity of the final compound.
Conclusion
Isoxanthopterin is a structurally significant pteridine derivative with important roles in metabolism and pigmentation. Its well-defined chemical structure, characterized by a 2-amino-4,7-dioxo-pteridine core, allows for detailed analysis through modern spectroscopic and crystallographic techniques. The protocols and data presented in this guide provide a robust framework for researchers engaged in the synthesis, characterization, and application of isoxanthopterin in biochemistry, materials science, and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis of Pteridines in Insects: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pterin-based pigmentation in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishing Pteridine Metabolism in a Progressive Isogenic Breast Cancer Cell Model – Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. archive.mcpherson.edu [archive.mcpherson.edu]
- 8. pnas.org [pnas.org]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. First synthesis of asperopterin A, an isoxanthopterin gly... [degruyterbrill.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 14. Structure and morphology of light-reflecting synthetic and biogenic polymorphs of isoxanthopterin: A comparison -ORCA [orca.cardiff.ac.uk]
